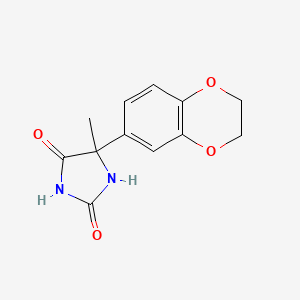

(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

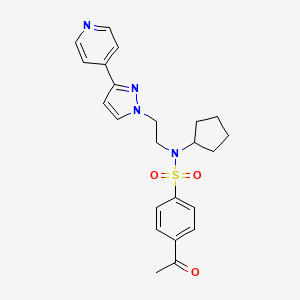

“(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride” is a chemical compound with the empirical formula C11H18Cl2N2 . It is a solid substance . The molecular weight of this compound is 249.18 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.2ClH/c1-13-7-6-9-4-2-3-5-10(9)11(13)8-12;;/h2-5,11H,6-8,12H2,1H3;2*1H . This indicates the presence of a 2-methyl-3,4-dihydro-1H-isoquinolin-1-yl group and two chloride ions in the molecule.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 249.18 .Scientific Research Applications

Neuroinflammation and Neurotoxicity

(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride and its related compounds have been studied in the context of neuroinflammation and neurotoxicity. Research indicates that methamphetamine use, potentially involving similar compounds, is associated with microglial activation and neuroinflammation in human brains, suggesting a pathway for neurotoxicity (Sekine et al., 2008). Additionally, the compound (R)-N-11C-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (11C-(R)-PK11195), a peripheral benzodiazepine receptor ligand, has been used to image activated microglia cells in PET studies, indicating its role in investigating neuroinflammation in disorders like schizophrenia (Doorduin et al., 2009).

Metabolic Pathways and Dopamine Interaction

Dopamine-related tetrahydroisoquinolines, including salsolinol and its O-methylated form, show increased levels during long-term alcohol consumption. The presence of these compounds in human urine suggests a direct condensation with catecholamines facilitated by reactive metabolites like acetaldehyde, indicating a potential area for studying addictive behaviors and metabolic pathways (Collins et al., 1979).

Tumor Proliferation Imaging

In clinical research, compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) have been used for PET imaging to evaluate tumor proliferation. This highlights the application of related isoquinoline compounds in understanding cellular proliferation in tumors and developing targeted imaging agents (Dehdashti et al., 2013).

Mechanism of Action

While the exact mechanism of action for this compound is not available, a similar compound, DIMN, is known to act as an androgen receptor (AR) antagonist . DIMN effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .

properties

IUPAC Name |

(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-7-6-9-4-2-3-5-10(9)11(13)8-12;;/h2-5,11H,6-8,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWFZVJBOHGQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)

![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2643698.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2643699.png)

![N-benzyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2643701.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)

![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)